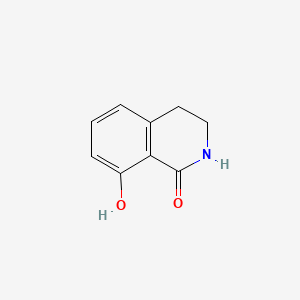

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQMSXDTPRITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694563 | |

| Record name | 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-20-3 | |

| Record name | 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One and Its Analogues

Classical and Established Synthetic Routes to the 3,4-Dihydroisoquinolin-1-one Nucleus

Traditional methods for constructing the 3,4-dihydroisoquinolin-1-one scaffold have long been the bedrock of synthetic approaches, offering reliable and well-understood pathways to this important heterocyclic system.

Intramolecular cyclization represents a direct and effective strategy for forming the bicyclic structure of dihydroisoquinolinones. These reactions typically involve the formation of a key bond between a functional group on an aromatic ring and a side chain poised for cyclization.

The Curtius rearrangement is a powerful tool for converting carboxylic acids into primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate. nih.govnih.govwikipedia.org This reaction is valued for its tolerance of various functional groups and its stereospecific nature, proceeding with complete retention of the migrating group's configuration. nih.govnumberanalytics.com The isocyanate generated via the thermal decomposition of an acyl azide (B81097) is a versatile intermediate. wikipedia.orgrsc.org For the synthesis of isoquinolinones, a suitably substituted phenylacetic acid derivative can be converted to an acyl azide. Upon heating, the Curtius rearrangement occurs, forming an isocyanate which is then trapped intramolecularly by the aromatic ring in a Friedel-Crafts-type reaction to construct the lactam ring. nih.gov For instance, a Curtius rearrangement followed by an intramolecular Friedel-Crafts cascade has been successfully employed to afford 5,6-disubstituted isoquinolone intermediates. nih.gov

Urea (B33335) cyclization offers another route to the isoquinolinone core. While unsymmetrical ureas are often synthesized through methods like the coupling of amides and amines or the reaction of amines with isocyanates, these principles can be adapted for intramolecular applications. mdpi.com In one-pot syntheses, molten urea can serve as both a solvent and a reagent, participating in addition/cyclization cascades to form related quinolinone systems. rsc.org This approach involves the reaction of a precursor molecule with urea or a urea derivative, which provides the necessary nitrogen and carbonyl functionalities to form the lactam ring of the isoquinolinone structure.

The Pictet-Spengler reaction is a fundamental transformation in heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a special case of the more general Mannich reaction. wikipedia.orgquimicaorganica.org While it classically yields tetrahydroisoquinolines, specific variants have been developed to access isoquinolinones. numberanalytics.com

To achieve the synthesis of a 3,4-dihydroisoquinolin-1-one, the standard aldehyde or ketone is replaced with a keto-acid. numberanalytics.com The reaction proceeds through the initial formation of an imine or iminium ion from the β-arylethylamine and the keto-acid, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the new heterocyclic ring. Subsequent dehydration and tautomerization yield the final isoquinolinone product. The reaction conditions for the synthesis of tetrahydroisoquinoline, a related structure, are often harsher, requiring reflux with strong acids. wikipedia.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The Castagnoli–Cushman Reaction (CCR) is a notable MCR for synthesizing substituted lactams, including 3,4-dihydroisoquinolin-1-one derivatives. mdpi.comnih.govresearchgate.net

This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine. mdpi.comresearchgate.net The imine can be pre-formed or generated in situ from an aldehyde and an amine. The reaction proceeds to yield highly functionalized 3,4-dihydroisoquinolin-1-one-4-carboxylic acids. nih.gov A three-component variant using homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) has been applied to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov The scope of the CCR has been expanded by using various cyclic anhydrides and 3,4-dihydroisoquinolines to produce diverse tricyclic fused systems. nih.govbeilstein-journals.org The reaction mechanism is thought to proceed either through the formation of an N-acyliminium ion followed by cyclization or via a stepwise Mannich-type reaction. nih.gov

Table 1: Examples of 3,4-Dihydroisoquinolin-1-one Derivatives Synthesized via Castagnoli-Cushman Reaction This is an interactive table. Click on the headers to sort the data.

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| I6 | R1=Phenyl, R2=Furan-2-ylmethyl | 75.0 | 238-239 |

| I9 | R1=Phenyl, R2=Phenethyl | 76.8 | 168-170 |

| I19 | R1=Phenyl, R2=Benzo[d] quimicaorganica.orgrsc.orgdioxol-5-yl | 67.1 | 217-219 |

| I21 | R1=Phenyl, R2=[1,1'-Biphenyl]-4-yl | 68.7 | 191-193 |

| I25 | R1=Phenyl, R2=4-Chlorophenyl | 66.4 | 200-201 |

| I27 | R1=Phenyl, R2=4-Iodophenyl | 80.3 | 208-210 |

Modern Catalytic Approaches for Efficient Functionalization

Contemporary synthetic chemistry has increasingly turned to transition-metal catalysis and electrochemistry to achieve higher efficiency, selectivity, and functional group tolerance.

Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have become powerful tools for the synthesis of isoquinolinones through C-H activation/annulation strategies.

Palladium-catalyzed protocols offer an atom-economical approach to the isoquinolinone core. nih.gov A common strategy involves the palladium-catalyzed C–H activation of N-methoxy benzamides and their subsequent annulation with 2,3-allenoic acid esters. mdpi.com This method proceeds with high regioselectivity to afford various substituted 3,4-dihydroisoquinolin-1(2H)-ones under relatively mild conditions. mdpi.com Another powerful approach is the palladium-catalyzed domino Heck/C–H activation/decarboxylation sequence, which allows for the construction of fused isoquinolinone motifs. acs.org Heterogeneous catalysts, such as Pd/C, have also been successfully used for the direct synthesis of isoquinolones from benzamides and alkynes, offering the advantage of catalyst recyclability. researchgate.net

Rhodium-catalyzed reactions provide complementary and highly efficient routes. One such method is the Rh(III)-catalyzed cross-coupling/cyclization of benzhydroxamic acids with alkynes, where the N-O bond of the hydroxamic acid facilitates C-N bond formation and catalyst turnover without the need for an external oxidant. acs.org Another innovative strategy involves a rhodium-catalyzed decarbonylation/alkyne insertion cascade of phthalimides, providing expedient access to a range of isoquinolones. rsc.org Furthermore, Rh(III)-catalyzed C–H activation/cyclization of benzimidates with allyl carbonates has been developed as a rapid process to access isoquinoline (B145761) derivatives. rsc.org These catalytic systems are noted for their broad substrate scope and functional group tolerance. rsc.orgacs.org

Table 2: Overview of Metal-Catalyzed Syntheses of Isoquinolinone Derivatives This is an interactive table. Click on the headers to sort the data.

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Palladium(II) / DIPEA | N-methoxybenzamides, 2,3-allenoic acid esters | C-H Activation/Annulation | High regioselectivity, mild conditions. mdpi.com |

| Pd/C (heterogeneous) | Benzamides, Alkynes | C-H Activation/Annulation | Ligand-free, recyclable catalyst. researchgate.net |

| [CpRhCl2]2 / CsOAc | Benzhydroxamic acids, Alkynes | C-H Activation/Cyclization | External oxidant-free, N-O bond cleavage. acs.org |

| [Rh(cod)Cl]2 / dppf | Phthalimides, Alkynes | Decarbonylation/Alkyne Insertion | Construction of C-C and C-N bonds in one pot. rsc.org |

| [CpRh(MeCN)3][SbF6]2 | Benzimidates, Allyl carbonates | C-H Activation/Cyclization | Rapid reaction (1h), H2 liberation. rsc.org |

Organic electrosynthesis is emerging as a green and powerful tool in modern chemistry, using electrical current to drive chemical transformations, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. chim.itgre.ac.uk This approach allows for precise control over reactions by tuning the electrode potential. chim.it

The construction of heterocyclic compounds, including isoquinoline derivatives, has been a key target for electrochemical methods. For example, cost-effective cobalt-catalyzed electrochemical annulation has been developed to generate complex dihydroisoquinolin derivatives through C-H activation. researchgate.net While direct electrochemical oxidation to form the lactam of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a developing area, related transformations highlight its potential. Strategies such as the electrochemical hydrocyanomethylation or hydrogenation of quinolines demonstrate the ability to modify the quinoline (B57606) core using electrosynthesis. rsc.org In these reactions, the solvent (e.g., acetonitrile) can act as a source of both protons and functional groups. rsc.org The principles of generating reactive intermediates at an electrode surface could be applied to the intramolecular cyclization of a suitably designed precursor, where anodic oxidation would initiate the ring-closing step to form the dihydroisoquinolinone nucleus.

Asymmetric Synthesis and Enantioselective Functionalization of Lactams

The development of asymmetric methods to produce enantiomerically enriched 3,4-disubstituted dihydroisoquinolin-1-ones is of significant interest due to the stereospecific bioactivity of many chiral molecules.

An organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been described. nih.govnih.gov This method starts from 2-(nitromethyl)benzaldehydes and various N-protected aldimines, utilizing a quinine-based squaramide organocatalyst. The reaction proceeds through an aza-Henry–hemiaminalization–oxidation sequence to yield the products as nearly single diastereomers with moderate to good yields (39–78%) and enantioselectivities ranging from moderate to very good (40–95% ee). nih.govnih.gov A key advantage of this one-pot protocol is the reduction of purification steps, leading to lower costs and time savings. nih.gov The versatility of this method is demonstrated by the tolerance of various substituents on both the aromatic core of the benzaldehydes and the N-tosyl-protected aldimines. nih.gov

Another notable advancement is the nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes, which produces a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones in a regioselective manner. nih.gov A highly enantioselective version of this reaction has also been successfully developed. nih.gov

Furthermore, a Pd/Xu-Phos-catalyzed asymmetric Heck/Suzuki domino reaction enables the synthesis of chiral disubstituted dihydroisoquinolinones with good yields and excellent enantioselectivities. organic-chemistry.org This reaction exhibits high functional group tolerance, allowing for the coupling of various aryl and alkenyl boronates. organic-chemistry.org

The table below summarizes the key aspects of these asymmetric synthetic methods.

| Method | Starting Materials | Catalyst/Reagent | Key Features |

| Organocatalytic aza-Henry–hemiaminalization–oxidation sequence nih.govnih.gov | 2-(nitromethyl)benzaldehydes, N-protected aldimines | Quinine-based squaramide organocatalyst | One-pot, high diastereoselectivity, moderate to very good enantioselectivity (40–95% ee). |

| Nickel-catalyzed denitrogenative annulation nih.gov | 1,2,3-benzotriazin-4(3H)-ones, allenes | Nickel-phosphine complex | Regioselective, highly enantioselective version available. |

| Asymmetric Heck/Suzuki domino reaction organic-chemistry.org | N-sulfonyl amides, aryl/alkenyl boronates | Pd/Xu-Phos | Good yields, excellent enantioselectivities, high functional group tolerance. |

Metal-Free and Green Chemistry-Oriented Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. This section highlights metal-free and green chemistry-oriented approaches to the synthesis of dihydroisoquinolinone structures.

Visible-light photocatalysis has emerged as a powerful tool for the construction of isoquinoline and isoquinolone derivatives under mild conditions. acs.orgconsensus.app A metal-free approach for the synthesis of isoquinolone derivatives involves a photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts. rsc.orgresearchgate.net This method demonstrates a broad substrate scope, good functional group tolerance, and high regioselectivity under benign reaction conditions. rsc.orgresearchgate.net Preliminary mechanistic studies suggest that the reaction is initiated by the photocatalytic cleavage of the N–N bond of the N-amidepyridinium salt, generating an amide radical that participates in the annulation process. rsc.orgresearchgate.net

Another innovative method utilizes visible-light photoredox catalysis for iminyl radical formation through N–H cleavage with the release of hydrogen gas. acs.org This strategy has been successfully applied to the synthesis of various isoquinolines at ambient temperature using a photosensitizer and a cobalt catalyst. acs.org Mechanistic investigations point to a cascade C–N/C–C bond formation initiated by the generated iminyl radical. acs.org

A photocatalytic [4 + 2] skeleton-editing strategy has also been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.gov This reaction proceeds by cleaving two C–N bonds and forming one C–N and two C–C bonds to construct the ring system. nih.gov

The Castagnoli–Cushman reaction, a three-component reaction of a homophthalic anhydride, an amine, and an aldehyde, provides a straightforward route to dihydroisoquinolones with good yields and excellent diastereoselectivity. nih.govorganic-chemistry.orgrsc.org This method has been used to synthesize a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

An organocatalytic asymmetric synthesis of disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved through a one-pot aza-Henry–hemiaminalization–oxidation domino reaction. nih.govnih.gov This process, catalyzed by a quinine-based squaramide, allows for the construction of complex frameworks with multiple adjacent stereocenters. nih.gov

Furthermore, a chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines, which can be seen as precursors to dihydroisoquinolinones. mdpi.com This process combines the laccase/TEMPO oxidation of benzylic alcohols to aldehydes with a subsequent Pictet–Spengler reaction. mdpi.com

The following table provides an overview of these domino and one-pot procedures.

| Reaction Type | Starting Materials | Key Features |

| Castagnoli–Cushman Reaction nih.govorganic-chemistry.orgrsc.org | Homophthalic anhydride, amines, aldehydes | Three-component reaction, good yields, excellent diastereoselectivity. |

| Aza-Henry–hemiaminalization–oxidation Domino Reaction nih.govnih.gov | 2-(nitromethyl)benzaldehydes, N-protected aldimines | Organocatalytic, asymmetric, one-pot, constructs multiple stereocenters. |

| Chemoenzymatic One-Pot Process mdpi.com | Benzylic alcohols, amino alcohols | Combines enzymatic oxidation and chemical cyclization, mild conditions. |

| Copper-Catalyzed Domino Synthesis researchgate.net | Substituted methyl 2-(2-haloobenzamido)benzoates, nitriles | Inexpensive copper catalyst, efficient construction of isoquinolino[2,3-a]quinazolinones. |

| Ugi Reaction and Furan Ring Opening nih.gov | Not specified | Synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds with further functionalization potential. |

Regioselective Hydroxylation and Functionalization at the C-8 Position

The introduction of a hydroxyl group at the C-8 position of the dihydroisoquinolinone core is a key step in the synthesis of this compound. Transition-metal-catalyzed C-H bond oxidation is a powerful strategy for regioselective hydroxylation.

A notable example is the Ruthenium(II)-catalyzed chelation-assisted C-8 hydroxylation of 1,2,3,4-tetrahydroquinolines, which are structurally related to dihydroisoquinolinones. nih.gov This method utilizes a readily installable and removable N-pyrimidyl directing group to achieve high regioselectivity. The reaction proceeds smoothly with potassium persulfate (K₂S₂O₈) as a safe and inexpensive oxidant, furnishing the C-8 hydroxylated products in good to excellent yields with a high tolerance for various functional groups. nih.gov Mechanistic studies suggest the involvement of a six-membered ruthenacycle intermediate. nih.gov While this specific example is on tetrahydroquinolines, the principle of directed C-H activation is applicable to the synthesis of 8-hydroxy dihydroisoquinolinones.

Solvent-controlled regioselective C-H alkylation has also been demonstrated for 1,2,3,4-tetrahydroquinolines using para-quinone methides. rsc.org In the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent, C6-alkylation is favored, while using catalytic amounts of HFIP in dichloromethane (B109758) leads to N-alkylation. rsc.org This highlights the potential for controlling the position of functionalization on the heterocyclic ring system.

Elucidation of Reaction Mechanisms in Novel Synthetic Transformations

Understanding the reaction mechanisms of novel synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

In the visible-light-induced synthesis of isoquinolones from N-amidepyridinium salts and alkynes, mechanistic studies, including radical trapping experiments, suggest the formation of a critical amide radical. rsc.orgresearchgate.net This radical is generated through the photocatalytic cleavage of the N-N bond of the N-amidepyridinium salt. The subsequent addition of this radical to the alkyne and the ensuing annulation process lead to the desired isoquinolone products. rsc.orgresearchgate.net

For the photocatalytic synthesis of dihydroisoquinoline-1,4-diones, luminescence quenching experiments indicated that the reaction is likely initiated by the quenching of the excited photocatalyst by an electron donor. nih.gov A proposed mechanism involves a single electron transfer (SET) to generate an alkyl radical, which then adds to a vinyl azide to form an iminyl radical. Subsequent hydrogen atom transfer (HAT), protonation, and further reduction steps lead to the final product. nih.gov

In the rhodium-catalyzed oxidative coupling of internal alkynes and aryl aldimines to form 3,4-disubstituted isoquinolines, preliminary mechanistic studies suggest that the C-N bond formation occurs via the reductive elimination of a rhodium(III) species. researchgate.net

These mechanistic investigations provide valuable insights into the intricate pathways of these novel synthetic transformations, paving the way for the rational design of new and more efficient synthetic methods for dihydroisoquinolinone derivatives.

Structure Activity Relationship Sar and Rational Design of 8 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One Derivatives

Systematic Modification of the Isoquinolinone Core and Peripheral Substituents

Systematic modifications of the 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold have been instrumental in elucidating the key determinants of its inhibitory potential. These modifications typically involve the introduction of various substituents at different positions of the isoquinolinone core, as well as alterations to the core structure itself.

The nature and position of substituents on the this compound framework have a profound impact on the molecule's interactions with its biological targets. Research into related scaffolds, such as 8-hydroxyquinolines, has shown that the introduction of different functional groups can modulate properties like metal chelation and cytotoxicity, which are often linked to their mechanism of action. nih.gov For instance, the introduction of an aromatic ring to a related piperazine (B1678402) derivative was found to restore selective toxicity. nih.gov

In the context of thieno[2,3-c]isoquinolin-5(4H)-ones, which share a similar core structure, substitutions on the aromatic ring have been explored. The synthesis of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones has been achieved, indicating that the position of alkoxy groups can be varied to probe their effect on activity. nih.gov

A study on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed that sequential incorporation of various substituents at the N2, C3, and C4 sites influenced their antioomycete activity. nih.gov This highlights the importance of exploring a wide range of substitutions to optimize biological activity.

The following table summarizes the effects of different substituents on the activity of related isoquinolinone and quinolinone derivatives.

| Compound Scaffold | Substituent and Position | Effect on Activity | Reference |

| 8-Hydroxyquinoline (B1678124) | Aromatic ring on piperazine | Restored selective toxicity | nih.gov |

| Thieno[2,3-c]isoquinolin-5(4H)-one | 8-Alkoxy | Synthesized for activity probing | nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-one | N2, C3, and C4 substitutions | Influenced antioomycete activity | nih.gov |

The hydroxyl group at the C-8 position of the isoquinolinone ring is a critical feature for the biological activity of many of its derivatives. This functional group can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which are crucial interactions for binding to enzyme active sites.

In the broader class of 8-hydroxyquinolines, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase. nih.govresearchgate.net Molecular modeling studies have suggested that this scaffold's interaction with key residues in the ATP-binding pocket is responsible for its inhibitory potency. nih.govresearchgate.net The presence of the chelating group is considered a necessary, though not solely sufficient, prerequisite for the selective toxicity of some 8-hydroxyquinoline derivatives. nih.gov

The significance of the hydroxyl group is further underscored by research on PARP-1 inhibitors, where the this compound scaffold has been identified as a key pharmacophore. researchgate.net The ability of the hydroxyl group to form hydrogen bonds is a recurring theme in the rational design of inhibitors based on this scaffold.

Modifications to the lactam nitrogen and the aromatic ring of the this compound core are key strategies in the development of new analogues. Altering the lactam nitrogen can influence the molecule's physicochemical properties, such as its hydrogen bonding capacity and lipophilicity.

Syntheses of related thieno[2,3-c]isoquinolin-5(4H)-ones have involved a multi-step reaction sequence starting from substituted phenylboronic acids, allowing for the introduction of various functionalities on the aromatic ring. nih.gov For example, 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one has been synthesized, demonstrating the feasibility of modifying the aromatic ring substitution. nih.gov

Furthermore, the synthesis of a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives involved the incorporation of various substituents at the N2 position, directly modifying the lactam nitrogen environment. nih.gov These modifications were found to be critical in optimizing the antioomycete activity of the compounds. nih.gov

Pharmacophore Identification and Lead Structure Optimization Strategies

Pharmacophore modeling is a powerful tool in the rational design of novel inhibitors based on the this compound scaffold. This computational approach helps to identify the essential three-dimensional arrangement of chemical features required for biological activity.

For PARP-1 inhibitors, pharmacophore models have been developed that typically include hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic features. nih.govnih.govresearchgate.net The this compound core fits well within these models, with the C-8 hydroxyl group and the lactam carbonyl oxygen often acting as key hydrogen bond acceptors or donors. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel hits with diverse chemical scaffolds. nih.govijper.org This approach has been successfully used to identify potent PARP-1 inhibitors. researchgate.netnih.gov The identified hits can then be synthesized and biologically evaluated, and the most promising compounds can serve as new lead structures for further optimization.

Lead optimization strategies often involve iterative cycles of design, synthesis, and testing. For example, based on an initial hit, analogues with different substituents can be designed to improve potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are crucial in guiding these optimization efforts.

Conformational Analysis and its Implications for Structure-Activity Profiling

The three-dimensional conformation of this compound derivatives plays a critical role in their biological activity. Conformational analysis aims to understand the preferred spatial arrangement of the molecule, which in turn dictates how it fits into the binding site of its target protein.

The use of conformational restriction has emerged as an effective strategy in drug discovery to improve the subtype selectivity of inhibitors. nih.gov By designing more rigid analogues that are constrained to a specific bioactive conformation, it is possible to enhance binding affinity and selectivity for the target enzyme. nih.gov

For example, in a study on related tetrahydroisoquinoline derivatives as PDE4 inhibitors, a conformationally restricted analogue of rolipram (B1679513) was designed by fusing an oxazolidinone ring to the tetrahydroisoquinoline scaffold. nih.gov This approach led to an increase in selectivity for the PDE4B subtype over PDE4D, which was consistent with molecular docking simulations. nih.gov

Molecular docking and dynamics studies are computational techniques that can provide insights into the binding mode and conformational preferences of ligands within a protein's active site. nih.gov These methods can help to rationalize the observed SAR and guide the design of new analogues with improved conformational properties for enhanced activity.

Development of Libraries of this compound Analogues

The development of chemical libraries of this compound analogues is a key strategy for exploring the chemical space around this scaffold and for identifying novel bioactive compounds. These libraries are typically generated through combinatorial or parallel synthesis approaches, allowing for the rapid production of a large number of diverse derivatives.

For instance, a library of 120 compounds based on the 8-hydroxyquinoline scaffold was designed to study the effects of various substitutions on their anti-cancer activity. nih.gov This library included compounds with different Mannich bases and aromatic moieties, providing a broad overview of the SAR for this class of compounds. nih.gov

In another example, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized using the Castagnoli–Cushman reaction to screen for antioomycete agents. nih.gov This library-based approach led to the identification of a potent lead compound with in vivo efficacy. nih.gov

The synthesis of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones, which are structurally related to the target compound, also provides a basis for creating a library of analogues with varying alkoxy substituents to probe their impact on PARP inhibition. nih.gov

These library-based approaches, combined with high-throughput screening, are essential for the discovery of new lead compounds and for building a comprehensive understanding of the SAR of the this compound scaffold.

Mechanistic Investigations of 8 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One S Biological Interactions

Identification and Characterization of Molecular Targets in in vitro Systems

In vitro research has been instrumental in identifying the specific molecular targets of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one and its analogs. These studies provide foundational knowledge on how these compounds may exert their biological effects.

Protein-Protein Interaction Modulation

Modulating protein-protein interactions is an emerging area of therapeutic interest.

PARP10: The NS1 protein of the avian influenza virus has been shown to interact with the PARP domain and Glu-rich region of PARP10. nih.gov This interaction can lead to the migration of PARP10 from the cytoplasm to the nucleus and a reduction in its endogenous expression. nih.gov While this study does not directly involve this compound, it highlights the potential for small molecules to influence such interactions.

Modulation of Cellular Pathways and Molecular Events in in vitro Models

Beyond direct molecular targeting, research has explored the broader impact of isoquinoline (B145761) derivatives on cellular processes in various in vitro models.

Cell Cycle Regulation and Apoptosis Induction Research

A significant body of research points to the ability of isoquinoline derivatives to influence cell cycle progression and induce programmed cell death (apoptosis).

Cell Cycle Arrest: A novel 3-acyl isoquinolin-1(2H)-one derivative was demonstrated to cause cell cycle arrest at the G2 phase in breast cancer cell lines. nih.gov This was associated with the downregulation of the CDK1 protein. nih.gov

Apoptosis Induction: Several studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells. For example, 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides were found to induce apoptosis in a concentration-dependent manner in MKN-45 and NB4 cells. nih.gov Similarly, a 3-acyl isoquinolin-1(2H)-one derivative was shown to induce apoptosis in breast cancer cells through the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9. nih.gov Another study on 7,8-dihydroxyflavone, which shares a dihydroxy-substituted aromatic ring, also demonstrated apoptosis induction in hepatocarcinoma cells via caspase-3 upregulation. semanticscholar.org

The following table summarizes the cytotoxic activity of some 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides on different cell lines:

| Compound | Cell Line | IC50 (μM) |

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides (23 compounds) | MKN-45 | 1.99-11.3 |

| cis-platinum (standard) | MKN-45 | 11.4 |

| Chelerythrine (natural model) | MKN-45 | 12.7 |

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides (16 compounds) | NB4 | 1.67-4.62 |

Data sourced from a study on the cytotoxic activity of these compounds. nih.gov

Investigation of Membrane Integrity and Biochemical Processes

The effects of isoquinoline derivatives extend to fundamental cellular structures and biochemical pathways.

Membrane Disruption: In a study on the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, the mode of action was suggested to be the disruption of the biological membrane systems. rsc.orgresearchgate.net

Lipidomics: Lipidomics analysis was used to support the hypothesis of membrane disruption by a potent 3,4-dihydroisoquinolin-1(2H)-one derivative (I23) in P. recalcitrans. rsc.orgresearchgate.net This suggests that the compound alters the lipid composition of the cell membranes, leading to their dysfunction.

Antagonism/Agonism at Defined Molecular Junctions

The 8-hydroxy-substituted tetrahydroisoquinoline core, to which this compound belongs, has been identified as a key structural motif for interaction with specific neurotransmitter receptors. Research into close analogs has highlighted its role as an inverse agonist at the serotonin (B10506) 7 receptor (5-HT7R). nih.gov Inverse agonists produce an effect opposite to that of an agonist, effectively reducing the basal activity of the receptor. nih.gov

Functional evaluation of a series of naturally occurring and synthetic analogs in a GloSensor cAMP assay demonstrated that the 8-hydroxy-6,7-dimethoxy substitution pattern was preferred for potent inverse agonism at the 5-HT7R. nih.gov This suggests that the hydroxyl group at the 8-position is crucial for the molecule's interaction with the receptor. Molecular dynamics simulations have supported this finding, indicating that the 8-hydroxy substitution facilitates a more robust interaction with the 5-HT7R, which correlates with the observed inverse agonism efficacy. nih.gov This interaction leads to a decrease in basal cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in reduced neuronal excitability and neurotransmission. nih.gov While these studies were performed on close analogs, they strongly suggest a similar potential mechanism for this compound at the 5-HT7 receptor junction.

Biomarker Identification and Mechanistic Linkages to Biological Activity

The biological activity of the isoquinolinone scaffold is often linked to the inhibition of key enzymes involved in cellular processes. While direct biomarker studies for this compound are not extensively documented, research on related structures provides significant insights into its potential mechanistic pathways and associated biomarkers.

One of the most prominent mechanisms associated with the isoquinolinone scaffold is the inhibition of poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a family of enzymes critical for DNA repair. Its inhibition is synthetically lethal in cancer cells with specific mutations (e.g., BRCA1/2), making PARP inhibitors effective anticancer agents. nih.gov The 3,4-dihydroisoquinolin-1(2H)-one core is a key feature of potent PARP inhibitors, which are designed to mimic the nicotinamide (B372718) moiety of NAD+, competing for its binding site on the enzyme. nih.gov Therefore, biomarkers indicating DNA repair deficiencies, such as BRCA1/2 mutations, could be linked to the efficacy of compounds based on this scaffold.

Furthermore, derivatives of the 8-hydroxy-isoquinolin-1(2H)-one scaffold have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Specifically, a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones showed antiproliferative activity against cancer cell lines by inhibiting EGFR tyrosine kinase. nih.gov This suggests that the 8-hydroxyisoquinolinone structure can serve as a novel scaffold for EGFR inhibitors, linking its biological activity to signaling pathways that are often overactive in cancer. nih.gov

In a different context, a structurally similar compound, 8-hydroxy-3,4-dihydro-2(1H)-quinolinone, has been identified as a potential differential metabolic biomarker in insects, discriminating between nymph and adult stages. researchgate.net Although this is a quinolinone and not an isoquinolinone, it highlights the potential for this class of hydroxylated heterocyclic compounds to serve as biomarkers in metabolic studies.

Comparative Mechanistic Studies with Related Isoquinolinone Scaffolds

The biological activity of the this compound scaffold is best understood when compared with other functionally substituted isoquinolinones. The core structure is highly versatile, and modifications at various positions lead to vastly different mechanisms of action. mdpi.comnih.govacs.org

For instance, while the 8-hydroxy substitution appears to direct activity towards the 5-HT7R and potentially EGFR, other substitutions create inhibitors for different targets. nih.govnih.gov The addition of a carboxamide group at the 4-position, for example, yields potent PARP1/PARP2 inhibitors. nih.gov In contrast, introducing an arylidene group at the 4-position and a phenolic ring at the 2-position results in compounds with dual antioxidant and α-glucosidase inhibitory activities. nih.gov

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a fused-ring system related to isoquinolinones, is known to produce potent cytotoxic agents that act as topoisomerase inhibitors. nih.govnih.gov This mechanism, which involves interfering with DNA replication and repair, differs significantly from the receptor-mediated or single-enzyme inhibition pathways of the simpler isoquinolinone derivatives.

The following table provides a comparative overview of the mechanistic profiles of different isoquinolinone-based scaffolds.

| Scaffold Name | Key Structural Features | Primary Mechanism of Action | Molecular Target(s) |

| 8-Hydroxy-isoquinolin-1-one Analogues | 8-OH group on the isoquinolinone core | Inverse Agonism / Kinase Inhibition | 5-HT7 Receptor / EGFR nih.govnih.gov |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Carboxamide group at C4 | Competitive Enzyme Inhibition | PARP1 / PARP2 nih.gov |

| 4-Arylidene-isoquinolinones | Arylidene at C4, Phenolic ring at N2 | Antioxidant / Enzyme Inhibition | Free Radicals / α-Glucosidase nih.gov |

| Pyrrolo[2,1-a]isoquinolines | Fused pyrrole (B145914) ring | Topoisomerase Inhibition | Topoisomerase IIα nih.govresearchgate.net |

This comparative analysis underscores the chemical tractability of the isoquinolinone scaffold. The specific functionalization, such as the hydroxyl group in this compound, is a critical determinant of its biological interactions and potential therapeutic applications. Further research is needed to fully elucidate the specific mechanistic details of the title compound, building upon the foundational knowledge from these related structures.

Computational and Theoretical Approaches in 8 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One Research

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of the 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold and its analogues. researchgate.netmdpi.com These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that govern molecular reactivity and interaction potential.

Studies on related quinoline (B57606) and isoquinoline (B145761) structures using DFT with the B3LYP functional have been performed to determine geometry, frequency, and intensity of vibrational bands. researchgate.net Such analyses confirm the planarity of the aromatic ring systems and provide insights into bond lengths and angles, which are crucial for understanding how the molecule fits into a biological target. researchgate.netsci-hub.se For instance, DFT calculations on 8-hydroxyquinoline (B1678124) derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with the energy gap between them being a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, analyses like Natural Bond Orbital (NBO) calculations reveal details about intramolecular charge transfer and the nature of chemical bonds. sci-hub.se The calculation of Mulliken atomic charges helps in understanding the charge distribution across the molecule, identifying electron-rich and electron-poor regions that are key to forming intermolecular interactions, such as hydrogen bonds and electrostatic contacts with a receptor. researchgate.net In studies of substituted dihydroquinolinone analogues, global reactivity indices derived from DFT, such as electrophilicity, have been analyzed to understand the effects of different functional groups on the molecule's reactivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. For derivatives of this compound, docking simulations have been instrumental, particularly in the context of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibition. nih.govmdpi.com PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. researchgate.netmdpi.com

Docking studies have successfully rationalized the binding modes of isoquinolinone-based inhibitors within the catalytic domain of PARP-1. nih.govacs.org These simulations show that the lactam moiety of the isoquinolinone core often mimics the nicotinamide (B372718) portion of the native NAD+ substrate. nih.govfrontiersin.org Key interactions typically involve hydrogen bonds between the inhibitor and amino acid residues such as Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 in the PARP-1 active site. mdpi.com The 8-hydroxy group on the scaffold can provide an additional hydrogen bonding opportunity, potentially enhancing binding affinity.

In a study of 8-hydroxy-tetrahydroisoquinoline analogues as 5-HT7 receptor inverse agonists, molecular docking and dynamics simulations revealed that the 8-hydroxy substitution allows for more robust interactions with the receptor, correlating with functional efficacy. nih.gov The insights gained from these simulations are crucial for understanding structure-activity relationships (SAR) and guiding the design of inhibitors with improved potency and selectivity. nih.govnih.gov

| Interacting Residue (PARP-1) | Type of Interaction | Reference |

| Gly863 | Hydrogen Bond | mdpi.com |

| Ser904 | Hydrogen Bond | mdpi.com |

| Tyr907 | π-π Stacking | mdpi.com |

| Tyr889 | π-π Stacking | mdpi.com |

This table presents key amino acid residues in the PARP-1 active site that commonly interact with isoquinolinone-based inhibitors, as identified through molecular docking studies.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.com MD simulations are employed to refine docking poses and to assess the stability of key interactions identified in the static model. nih.gov

For isoquinolinone-based inhibitors, MD simulations have been used to study the dynamic behavior of the ligand-protein complex, confirming the stability of the binding mode. nih.govnih.gov Simulations of PARP-1 in complex with inhibitors have shown that critical hydrogen bonds and stacking interactions are maintained throughout the simulation period, lending confidence to the predicted binding hypothesis. mdpi.comnih.gov These simulations can also reveal the role of water molecules in mediating interactions and highlight subtle conformational adjustments in the protein upon ligand binding. mdpi.com For example, MD simulations of 8-hydroxy-tetrahydroisoquinoline analogs bound to the 5-HT7 receptor supported the observation that the 8-hydroxy group contributes to a more stable interaction, which was correlated with the compound's inverse agonist activity. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored during the simulation to ensure the stability and convergence of the system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules. These descriptors can include physicochemical properties (e.g., logP), electronic properties, and topological indices. For isoquinoline derivatives, QSAR studies have been conducted to predict their inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3). japsonline.comjapsonline.com

In these studies, descriptors such as Molecular Representation of Structure-Property Relationships (MoRSE) are used, which encode information about the 3D structure of the molecule in a 2D format. japsonline.comjapsonline.com The development of statistically robust QSAR models, validated by parameters like the correlation coefficient (R²) and leave-one-out cross-validation coefficient (Q²), allows for the prediction of activity for new, unsynthesized compounds. nih.govnih.gov These models help identify which structural features or properties are most influential for the desired biological effect, thereby guiding lead optimization. japsonline.comjapsonline.com

| QSAR Model Statistics | Value | Description | Reference |

| R² (Correlation Coefficient) | > 0.6 | Measures the goodness of fit of the model. | nih.gov |

| Q² (Cross-Validation Coeff.) | > 0.5 | Measures the predictive power of the model. | nih.gov |

| F-test (Fischer's value) | High value | Indicates the statistical significance of the model. | nih.gov |

| RMSE (Root Mean Square Error) | Low value | Represents the deviation between predicted and observed values. | nih.gov |

This table shows common statistical parameters used to validate the robustness and predictive ability of QSAR models.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the spatial requirements for ligand binding. These techniques map the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of aligned molecules and correlate these fields with their biological activities. nih.govresearchgate.net

For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity, 3D-QSAR models were established to reveal structural requirements for activity. nih.gov The resulting contour maps visualize regions in 3D space where specific properties are favorable or unfavorable for activity. For example, a CoMFA steric map might show a green-colored region, indicating that bulky substituents in that area enhance activity, while a yellow region would suggest that bulk is detrimental. nih.gov Similarly, CoMSIA electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, are preferred. researchgate.netnih.gov These visual models are highly intuitive for medicinal chemists and provide clear guidance for modifying a lead compound to improve its potency. nih.gov

Virtual Screening and in silico Design of Novel this compound Analogues

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov This approach, often based on molecular docking, allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving time and resources. nih.gov Structure-based virtual screening has been successfully used to identify novel inhibitors of PARP-1 with diverse scaffolds, including those related to isoquinolinone. frontiersin.orgnih.gov

The knowledge gained from docking, MD simulations, and QSAR models is integrated into the in silico design of novel analogues. nih.gov For instance, if docking and 3D-QSAR studies for a series of this compound derivatives suggest that a hydrogen bond acceptor is required at a specific position, new analogues incorporating such a group can be designed computationally. nih.gov These newly designed compounds are then evaluated in silico for their predicted binding affinity and pharmacokinetic properties before being selected for chemical synthesis and biological testing. mdpi.com This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern drug discovery. nih.govnih.gov

Chemoinformatics and Data Mining in Isoquinolinone Compound Space

Chemoinformatics and data mining have emerged as indispensable tools in modern drug discovery, providing the means to navigate and analyze the vast chemical space of isoquinolinone derivatives, including this compound. researchgate.netnih.gov These computational approaches enable researchers to efficiently manage and interpret large datasets of chemical structures and associated biological activities, thereby accelerating the identification of promising lead compounds. researchgate.netnih.gov

The primary application of chemoinformatics in this context involves the storage, indexing, and searching of extensive compound libraries. researchgate.net By representing molecules with various structural descriptors, researchers can perform sophisticated similarity searches and diversity analyses. nih.govresearchgate.net This is crucial for exploring the chemical space around a core scaffold like this compound to identify derivatives with potentially improved pharmacological properties.

Data mining techniques are employed to extract meaningful patterns and build predictive models from the generated data. nih.gov For instance, by analyzing the structure-activity relationships (SAR) of a series of isoquinolinone compounds, it is possible to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to virtually screen large compound databases and prioritize molecules for synthesis and biological testing, significantly reducing the time and resources required for experimental work. nih.govfrontiersin.org

A key aspect of chemoinformatics in isoquinolinone research is the use of virtual screening. nih.gov This can be done through ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule, potentially a derivative of this compound, is used as a template to find other molecules in a database with similar properties. frontiersin.org Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of a biological target to dock and score potential ligands from a library of isoquinolinone compounds. nih.govnih.gov

Furthermore, the integration of quantum chemistry with artificial intelligence is enabling more accurate predictions of molecular properties, which is vital for exploring the chemical compound space. ucla.edu This synergy allows for the rapid calculation of energies and other properties for a vast number of molecules, aiding in the design of novel isoquinolinone derivatives with desired characteristics. ucla.edu High-throughput synthesis and screening methodologies, common in isoquinoline research, generate massive amounts of data that can be effectively analyzed using data mining to identify promising drug candidates. researchgate.netresearchoutreach.org

Emerging Research Frontiers and Future Perspectives for 8 Hydroxy 3,4 Dihydro 2h Isoquinolin 1 One

Exploration of Advanced Synthetic Methodologies for Structural Diversity

The generation of diverse chemical libraries is fundamental to exploring structure-activity relationships (SAR) and identifying novel drug candidates. For the 3,4-dihydro-2H-isoquinolin-1-one scaffold, researchers are moving beyond traditional methods to employ more advanced and efficient synthetic strategies.

A notable approach is the Castagnoli-Cushman reaction (CCR), which facilitates a facile and often diastereoselective synthesis of substituted derivatives. nih.gov This reaction, involving a homophthalic anhydride (B1165640) and an imine, allows for independent and varied substitution around the core scaffold, which is crucial for generating libraries for screening. nih.gov For instance, a library of 59 derivatives was synthesized using this method to explore activity against plant pathogens. nih.gov

Other modern techniques being explored for isoquinolinone synthesis include:

Rhodium-catalyzed C-H activation: This powerful technique allows for the direct functionalization of the isoquinolinone core, enabling the construction of complex scaffolds. A highly efficient method has been developed to synthesize isoquinolinone scaffolds on DNA, a process suitable for creating DNA-encoded libraries. nih.gov

Microwave-assisted reactions: The use of microwaves can significantly accelerate classic reactions like the Bischler-Napieralski synthesis, allowing for the rapid production of dihydroisoquinoline libraries. organic-chemistry.org

Novel Annulation Strategies: A tandem annulation process promoted by trifluoromethanesulfonic anhydride (Tf2O) has been used to synthesize 3,4-dihydroisoquinolines from phenylethanols and nitriles, proceeding through a stable phenonium ion intermediate. organic-chemistry.org

These methodologies are pivotal in creating a wide array of derivatives, enabling a deeper understanding of how structural modifications impact biological activity.

Discovery of Novel Biological Targets and Mechanistic Modalities

While the most well-documented target for the isoquinolinone scaffold is Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, the structural versatility of these compounds suggests they may interact with a range of other biological targets. nih.govnih.govresearchgate.net

Established Target: PARP The 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one structure is a key component of potent PARP-1 inhibitors. nih.gov These inhibitors function by targeting amino acid residues like GLU988 and LYS903 in the PARP-1 active site. nih.gov By inhibiting PARP, these compounds disrupt DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), this leads to the accumulation of double-strand breaks and ultimately cell death, a concept known as synthetic lethality.

Emerging Targets and Activities Research into the broader 3,4-dihydroisoquinolin-1-one class reveals a wide spectrum of biological activities, hinting at additional molecular targets:

Antimicrobial and Antifungal Activity: Derivatives have shown potent activity against various phytopathogens, such as the oomycete Pythium recalcitrans. Mechanistic studies suggest that these compounds may act by disrupting the pathogen's biological membrane systems. nih.govrsc.org

Antiviral Potential: Isoquinoline (B145761) alkaloids, the broader family to which this scaffold belongs, have been investigated for activity against viruses like HIV and coronaviruses. nih.govnih.gov Some compounds are believed to interfere with viral replication pathways, such as those involving RNA-dependent RNA polymerase (RdRp). nih.gov

Microtubule Disruption: Thienoisoquinoline derivatives, which share a related core structure, have been found to cause mitotic arrest in cancer cells by disrupting microtubules. nih.gov Competition studies indicate these compounds may bind to the colchicine (B1669291) site on tubulin. nih.gov

The continued exploration of diverse derivatives will likely uncover new and unexpected biological targets, expanding the therapeutic applications beyond oncology.

Development of Sophisticated in vitro Biological Assay Systems

To effectively screen new derivatives and elucidate their mechanisms of action, sophisticated and high-throughput in vitro assay systems are essential. wuxibiology.comyoutube.com The development of these assays is a key research frontier.

For PARP inhibitors, a variety of biochemical and cell-based assays are employed:

Biochemical Assays: These assays directly measure the enzymatic activity of PARP. Common formats include ELISA, AlphaLISA, and luminescence-based assays like ADP-Glo, which quantifies the ADP-ribose produced by the enzyme. wuxibiology.com These are crucial for determining IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov

Cell-Based Assays: These assays confirm that the compound can enter cells and engage its target. Examples include assays that measure the potentiation of cytotoxicity by DNA-damaging agents like temozolomide (B1682018) in specific cancer cell lines. nih.gov

To explore novel targets, a broader range of assay platforms is necessary:

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of large compound libraries against a specific target or cellular phenotype. wuxibiology.com

Phenotypic Screening: Instead of focusing on a single target, these assays screen for a desired biological outcome in cells (e.g., cancer cell death, inhibition of viral replication). This can help identify compounds with novel mechanisms of action.

Mechanism of Action (MoA) Studies: Once a hit is identified, further assays are needed to pinpoint its target and pathway. Techniques like thermal shift assays can confirm direct binding of a compound to a target protein, while transcriptomics and proteomics can reveal downstream cellular changes.

The development of more refined and diverse assay systems will accelerate the discovery and characterization of next-generation isoquinolinone-based therapeutics. bioassaysys.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery process. nih.govresearchgate.net These computational tools are being integrated into the research and development of isoquinolinone derivatives to design more potent and specific molecules.

Key applications of AI/ML in this field include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of molecules with their biological activity. nih.gov For 3,4-dihydroisoquinolin-1-one derivatives, 3D-QSAR models have been used to understand the structural requirements for antioomycete activity, revealing the importance of specific substituent groups. nih.gov

Virtual Screening: AI can screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target, such as PARP-1. nih.gov This significantly reduces the time and cost associated with physically synthesizing and testing compounds.

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized for a desired therapeutic profile, such as high potency, selectivity, and favorable pharmacokinetic properties. mdpi.com

Target Identification and Validation: AI algorithms can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel drug targets for the isoquinolinone scaffold. nih.gov

Design and Synthesis of Molecular Probes and Bioconjugates for Research Applications

To better understand the biological roles of the this compound scaffold and its targets, researchers are designing and synthesizing molecular probes and bioconjugates. These specialized tools are derived from the parent compound but are modified to enable detection or interaction with other molecules.

Molecular Probes: These are molecules used to study and visualize biological processes. A potent isoquinolinone inhibitor could be modified by attaching:

A fluorescent tag , allowing researchers to visualize the compound's distribution within a cell and its colocalization with its target protein using microscopy.

A photoaffinity label , which upon exposure to light, forms a covalent bond with its target protein. This allows for the unambiguous identification of the protein target from complex cellular lysates.

Bioconjugates: These involve linking the isoquinolinone scaffold to another functional molecule.

Biotinylation: Attaching a biotin (B1667282) molecule to the compound allows for its use in pull-down assays. After incubating the biotinylated probe with cell extracts, streptavidin-coated beads can be used to isolate the probe along with its bound protein targets for identification.

Hybrid Molecules: The isoquinolinone scaffold can be covalently linked to another pharmacophore to create a hybrid molecule with dual or enhanced activity. mdpi.com This strategy aims to combine the beneficial properties of two different drug classes into a single chemical entity.

These chemical biology tools are invaluable for target validation, studying drug-target engagement, and elucidating the downstream effects of target modulation in a cellular context.

Collaborative and Interdisciplinary Research Initiatives in Isoquinolinone Chemistry

The journey of a compound like this compound from a laboratory chemical to a potential therapeutic is complex and requires a multifaceted approach. Future progress will increasingly depend on collaborative and interdisciplinary research initiatives.

These collaborations bring together experts from various fields:

Synthetic and Medicinal Chemists: Responsible for designing and synthesizing novel derivatives and molecular probes. nih.govnih.gov

Structural Biologists: Determine the three-dimensional structures of the compounds bound to their protein targets, providing critical insights for rational drug design.

Computational Scientists: Employ AI, ML, and molecular modeling to predict compound activity, optimize structures, and analyze large datasets. nih.gov

Biochemists and Cell Biologists: Develop and run the in vitro assays needed to evaluate compound potency, selectivity, and mechanism of action. wuxibiology.com

Pharmacologists: Study the effects of the compounds in more complex biological systems.

Such interdisciplinary efforts, often spanning academia and industry, are essential for tackling the challenges of drug discovery. nih.govnih.gov By combining diverse expertise and resources, these initiatives can accelerate the translation of promising isoquinolinone scaffolds into clinically useful agents.

Q & A

Q. How do enzymatic assays elucidate the mechanism of action against cancer targets?

- Methodological Answer : Test inhibition of kinases (e.g., EGFR or CDK4/6) using fluorescence-based assays (e.g., ADP-Glo™). Pair with Western blotting to confirm downstream protein modulation (e.g., p-RB reduction in cell cycle arrest) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.